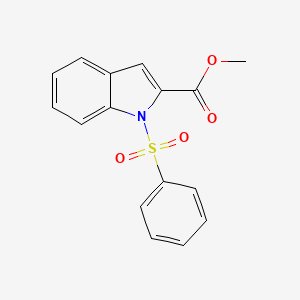

methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate

描述

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a phenylsulfonyl group attached to the indole ring, which can significantly influence its chemical reactivity and biological properties.

属性

IUPAC Name |

methyl 1-(benzenesulfonyl)indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S/c1-21-16(18)15-11-12-7-5-6-10-14(12)17(15)22(19,20)13-8-3-2-4-9-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTAPYIIWKHERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665918 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

准备方法

Hydrolysis of Methyl 1-(Phenylsulfonyl)-1H-Indole-2-Carboxylate to Carboxylic Acid

Although primarily a downstream reaction, the hydrolysis of the methyl ester group provides insight into the stability of the compound under basic conditions. As reported in WO2013/130703, refluxing methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate with lithium hydroxide monohydrate in a tetrahydrofuran/methanol/water (5:5:1) system for 5 hours achieves near-quantitative hydrolysis to 1-(phenylsulfonyl)-1H-indole-2-carboxylic acid. This method confirms the ester’s susceptibility to strong bases, necessitating careful handling during storage.

Advanced Synthetic Strategies from Patent Literature

Grignard Reagent-Based Alkylation

The same patent discloses a Grignard approach for attaching proline side chains to indole intermediates. Magnesium salts of indole derivatives, generated using ethyl magnesium bromide, react with acyl chlorides in the presence of Lewis acids (e.g., $$ \text{ZnCl}_2 $$). Applied to methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate, this method could enable functionalization at the 3-position while preserving the ester group.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

Industrial-Scale Purification Techniques

Recrystallization and Chromatography

Crude methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is purified via recrystallization from dichloromethane/hexanes (1:3), yielding a white solid with >95% purity. Large-scale processes employ column chromatography using silica gel and ethyl acetate/hexanes (1:10) as eluent.

Challenges and Mitigation Strategies

Dimer Impurity Formation

Prior syntheses of analogous sulfonylated indoles reported dimerization at the indole 3-position. However, using anhydrous solvents and rigorous exclusion of moisture suppresses this side reaction.

Catalyst Sensitivity in Cross-Couplings

Palladium catalysts are deactivated by sulfur-containing byproducts. Adding chelating agents like EDTA or using high-purity phenyl vinyl sulfone mitigates this issue.

化学反应分析

Types of Reactions

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding indole derivative.

Substitution: Nucleophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Indole derivatives.

Substitution: Various substituted indoles depending on the nucleophile used.

科学研究应用

Therapeutic Applications

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate has been investigated for several therapeutic applications:

-

Anticancer Activity :

- Studies indicate that derivatives of indole compounds, including methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate, exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Properties :

- Antiviral Activity :

Biological Activities

The biological activities of methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate extend beyond anticancer and anti-inflammatory effects:

- Antibacterial and Antifungal Properties :

- Agonistic Effects on Histamine Receptors :

Synthetic Applications

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate serves as a versatile intermediate in organic synthesis:

- Synthesis of Complex Molecules :

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate derivatives on breast cancer cell lines demonstrated significant inhibition of cell growth. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antiviral Efficacy

In vitro studies revealed that methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate significantly inhibited HIV-1 replication. The compound was found to interfere with the viral life cycle at multiple stages, suggesting its potential role in developing antiviral therapies.

作用机制

The mechanism of action of methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate involves its interaction with various molecular targets. The phenylsulfonyl group can enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. The indole ring structure allows for π-π interactions with aromatic amino acids in proteins, contributing to its biological effects .

相似化合物的比较

Similar Compounds

Phenylsulfonylacetophenone: Another sulfone derivative used in organic synthesis.

N-(2-Arylmethylthio)phenylsulfonylcinnamamide: Known for its antimicrobial and anticancer activities.

Uniqueness

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is unique due to its indole core, which imparts distinct chemical reactivity and biological properties. The combination of the indole ring and the phenylsulfonyl group makes it a versatile compound in both synthetic and medicinal chemistry .

生物活性

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its chemical properties, mechanisms of action, and various biological activities, including anticancer, antimicrobial, and antiviral effects.

Chemical Structure and Properties

The compound features an indole core, which is known for its significant role in biological systems. The presence of the phenylsulfonyl group enhances its reactivity and potential interactions with biological targets. The structure can be represented as follows:

The biological activity of methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate is attributed to its ability to interact with various molecular targets. The indole ring allows for π-π stacking interactions with aromatic amino acids in proteins, while the phenylsulfonyl group may facilitate binding to specific enzymes or receptors, modulating their activity .

Anticancer Activity

Methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate has shown promising anticancer properties across several studies. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various pathways, including cell cycle arrest.

Antimicrobial Activity

The compound exhibits notable antimicrobial activity as well. Studies have indicated its effectiveness against a range of bacterial strains, potentially making it a candidate for developing new antibiotics. For example, derivatives of indole compounds have been reported to inhibit the growth of resistant bacterial strains .

Antiviral Activity

Research indicates that methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate may possess antiviral properties, particularly against viruses such as HIV-1 and Hepatitis C Virus (HCV). The compound's mechanism may involve inhibition of viral replication or interference with viral entry into host cells .

Case Studies and Research Findings

Several studies have explored the biological activities of methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate:

- Anticancer Efficacy : A study demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells with an IC50 value of 0.46 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .

- Antimicrobial Testing : The compound was tested against various microbial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. This highlights its potential as a lead compound for antibiotic development .

- Antiviral Screening : In vitro studies revealed that methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate could inhibit HIV-1 replication in cultured cells, suggesting a mechanism that warrants further investigation for antiviral drug development .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for methyl 1-(phenylsulfonyl)-1H-indole-2-carboxylate?

- Methodological Answer : The compound is synthesized via coupling reactions. For example, ethyl-1H-indole-2-carboxylate derivatives are reacted with aminobenzophenones in the presence of sodium ethoxide in DMF at elevated temperatures (100–150°C). Purification typically involves column chromatography, with structural confirmation via H/C NMR, IR, and mass spectrometry . Sulfonyl groups are introduced using phenylsulfonyl chloride under basic conditions, followed by esterification to yield the methyl carboxylate .

Q. What crystallographic techniques are used to determine its molecular structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method. Data collection employs Mo-Kα radiation ( Å) at low temperatures (e.g., 100 K). Structures are solved using SHELX programs (SHELXD for phase determination, SHELXL for refinement). Key parameters include space group assignment, R-factor convergence, and validation via tools like PLATON to check for twinning or disorder .

Q. Which in vitro assays are used for preliminary pharmacological screening?

- Methodological Answer : Common assays include:

- Antibacterial activity : Minimum inhibitory concentration (MIC) against Gram-positive/negative strains (e.g., Staphylococcus aureus, E. coli) via broth microdilution .

- Anti-HIV activity : Inhibition of reverse transcriptase or viral replication in MT-4 cells, measured using MTT assays .

Advanced Research Questions

Q. How to resolve contradictions between crystallographic data and computational models (e.g., DFT-optimized geometries)?

- Methodological Answer : Discrepancies often arise from crystal packing effects or solvent interactions absent in gas-phase DFT. To reconcile:

- Compare torsion angles (e.g., sulfonyl group dihedral angles in crystal vs. DFT).

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O, π–π stacking) influencing conformation .

- Validate computational models by refining against experimental data using software like Olex2 or Mercury .

Q. What conformational insights can be derived from its crystal structure?

- Methodological Answer : Key features include:

- Dihedral angles : The phenylsulfonyl group forms a 83.17° angle with the indole plane, while the ester group is nearly perpendicular (88.45°), influencing steric interactions .

- Intermolecular forces : Weak C–H···O and C–H···π interactions stabilize the lattice. For example, C7–H7···O2 (2.56 Å) and indole ring π-stacking (3.8 Å spacing) .

Q. How to establish structure-activity relationships (SAR) for its derivatives?

- Methodological Answer :

- Modify substituents : Replace the phenylsulfonyl group with alkyl or heteroaryl variants to assess steric/electronic effects on bioactivity.

- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfonyl oxygen in antibacterial targets) .

- Data validation : Cross-correlate biological data (e.g., IC) with Hammett constants () of substituents to quantify electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。